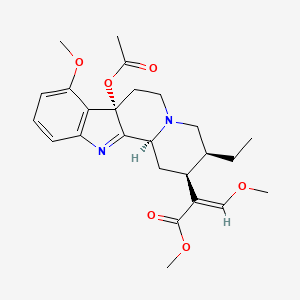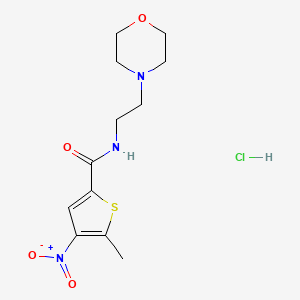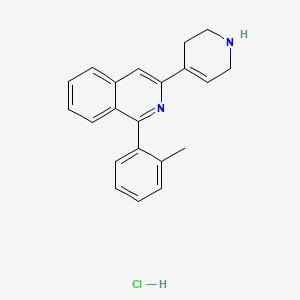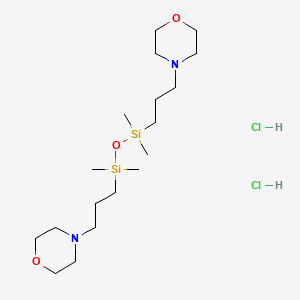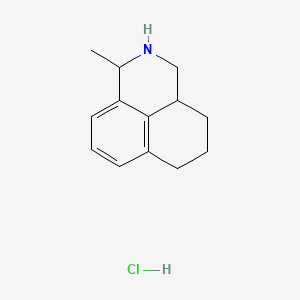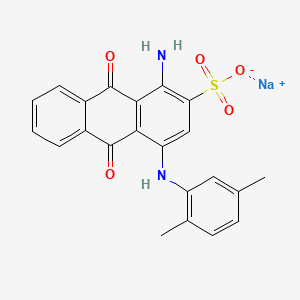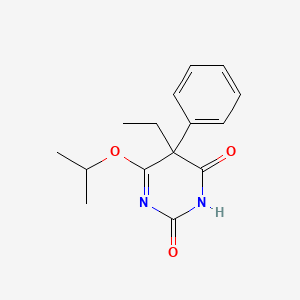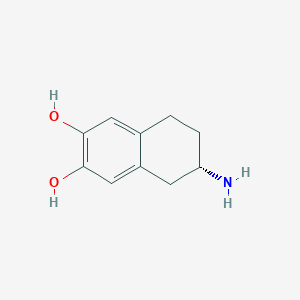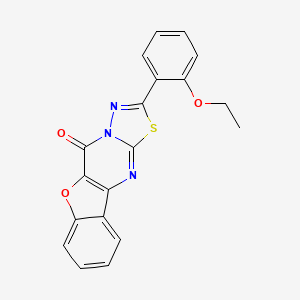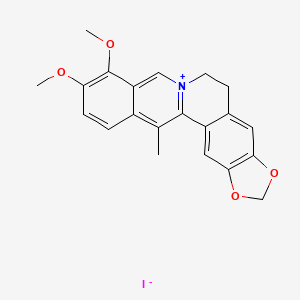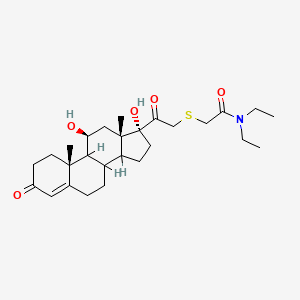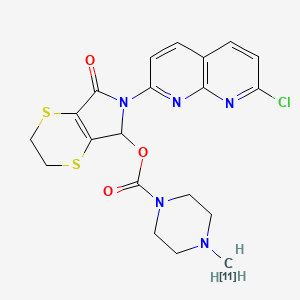
Suriclone, C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suriclone, C-11, is a sedative and anxiolytic compound belonging to the cyclopyrrolone family. It is known for its pharmacological profile, which is similar to that of benzodiazepines but with fewer amnestic effects. This compound, is primarily used for its sedative and anxiolytic properties, making it a valuable compound in the treatment of anxiety and sleep disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Suriclone, C-11, involves multiple steps, starting with the preparation of the core cyclopyrrolone structure. The key steps include:
Formation of the cyclopyrrolone core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the naphthyridine moiety: This step typically involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Suriclone, C-11, undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing or modifying the compound’s activity.
Scientific Research Applications
Suriclone, C-11, has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopyrrolones.
Biology: Researchers use this compound, to investigate its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: The compound is studied for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: this compound, is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Suriclone, C-11, exerts its effects primarily by modulating GABA_A receptors. It enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects. The compound is more subtype-selective than most benzodiazepines, which may contribute to its reduced amnestic effects .
Comparison with Similar Compounds
Zopiclone: Another cyclopyrrolone with similar sedative and anxiolytic properties.
Pagoclone: Known for its anxiolytic effects, it shares a similar pharmacological profile with Suriclone, C-11.
Uniqueness: this compound, stands out due to its subtype-selective modulation of GABA_A receptors, which may result in fewer cognitive side effects compared to other compounds in the same family. This selectivity makes it a promising candidate for further research and potential therapeutic use .
Properties
CAS No. |
103424-67-5 |
|---|---|
Molecular Formula |
C20H20ClN5O3S2 |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-(111C)methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3/i1-1 |
InChI Key |
RMXOUBDDDQUBKD-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


